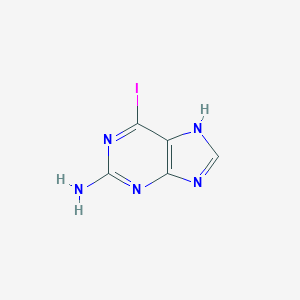

2-Amino-6-iodopurine

Vue d'ensemble

Description

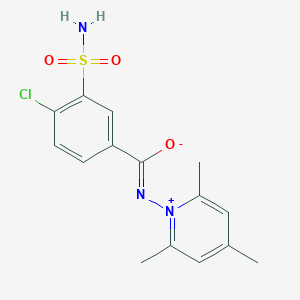

2-Amino-6-iodopurine (2-AIP) is an organic compound that has been studied for its potential applications in various scientific and medical fields. It is a purine derivative with an iodine atom substituted for the 6-position nitrogen atom of the purine ring. 2-AIP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Biochimie : Synthèse d'analogues nucléotidiques

2-Amino-6-iodopurine est un bloc de construction polyvalent dans la synthèse d'analogues nucléotidiques. Il est utilisé pour créer des bases puriques modifiées, des nucléosides et des analogues nucléotidiques acycliques . Ces composés sont essentiels pour étudier les structures et les fonctions de l'ADN et de l'ARN, car ils peuvent imiter ou interférer avec les nucléotides naturels dans les systèmes biologiques.

Pharmaceutiques : Agents antiviraux et anticancéreux

En recherche pharmaceutique, this compound est utilisée pour développer des agents antiviraux et anticancéreux. Ses dérivés ont montré un potentiel prometteur dans l'inhibition de la réplication virale et de la croissance tumorale, ce qui en fait un composé précieux pour la création de nouveaux médicaments .

Recherche agricole : Analogues de cytokinines

Les dérivés du composé, en particulier ceux modifiés en position 6, présentent un large spectre d'activité biologique, y compris une activité cytostatique prometteuse en tant qu'analogues de cytokinines . Ceux-ci sont utilisés dans la recherche agricole pour réguler la croissance et le développement des plantes.

Synthèse chimique : Réactions de couplage croisé

This compound est utilisée dans diverses réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, pour construire des liaisons carbone-carbone et carbone-hétéroatome . Ceci est fondamental dans la synthèse de molécules organiques complexes.

Études environnementales : Dérivés fluorés

La recherche sur l'impact environnemental des composés fluorés comprend l'étude des dérivés de this compound. Ces études visent à comprendre le comportement et les effets de ces composés dans l'environnement, ce qui est essentiel pour évaluer leur sécurité et leur impact écologique .

Safety and Hazards

2-Amino-6-iodopurine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Contact with skin, eyes, or clothing should be avoided .

Mécanisme D'action

Biochemical Pathways

The compound plays a significant role in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to the production of nucleobase, nucleoside, or nucleotide analogs .

Action Environment

The action, efficacy, and stability of 2-Amino-6-iodopurine can be influenced by various environmental factors. For instance, its fluorescence properties are affected by temperature, pH, and ionic strength. Additionally, it is sensitive to light, which can affect its stability and activity .

Analyse Biochimique

Biochemical Properties

2-Amino-6-iodopurine is used as a reagent in the synthesis of Lobucavir, which is an antiviral agent . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to be a substrate for adenine aminohydrolase, an enzyme that catalyzes the replacement of the substituent on position 6 of the purine ring system .

Cellular Effects

It is known that purine analogs can have significant impacts on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can act as a substrate for certain enzymes, such as adenine aminohydrolase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that purine analogs can have time-dependent effects on cellular function .

Metabolic Pathways

This compound is involved in purine metabolism, a crucial biochemical pathway in cells . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

It is known that purine analogs can be localized to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

6-iodo-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPNVKLVHHOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422008 | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19690-23-4 | |

| Record name | 19690-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-amino-6-iodopurine in chemical synthesis?

A1: this compound serves as a crucial building block in the synthesis of various nucleoside analogues. Its significance stems from the reactivity of the iodine atom, which can readily participate in cross-coupling reactions with diverse organometallic reagents []. This versatility allows for the introduction of different substituents at the 6-position of the purine ring, enabling the creation of structurally diverse molecules with potentially enhanced biological activity.

Q2: Can you provide an example of a successful cross-coupling reaction involving this compound for the synthesis of a bioactive molecule?

A2: One example is the synthesis of Lobucavir (BMS-180194), an antiviral agent []. In this process, this compound reacts with a cyclobutyl triflate derivative in a nucleophilic substitution reaction. This key step connects the purine moiety with the chiral cyclobutyl side chain, ultimately leading to the formation of Lobucavir after a series of deprotection steps.

Q3: Are there alternative methods for preparing 2-amino-6-halogenated purines besides direct halogenation of guanine?

A3: Yes, 2-amino-6-chloropurine can be synthesized from guanine through a multi-step process involving acetylation, chlorination, and hydrolysis with a yield of 75.8% []. This chlorinated derivative can be further transformed into other 2-amino-6-halogenpurines (fluoro, bromo, iodo) through halogen exchange reactions.

Q4: What are the advantages of using this compound in cross-coupling reactions compared to other halogenated analogues?

A4: While the provided research doesn't directly compare the reactivity of different 2-amino-6-halopurines in cross-coupling reactions, it highlights the successful use of the iodinated derivative with a variety of organometallic reagents []. Generally, iodo-substituted arenes are known to be more reactive in cross-coupling reactions compared to their chloro- or bromo- counterparts. This difference in reactivity could be attributed to the weaker carbon-iodine bond, which facilitates oxidative addition, a critical step in many cross-coupling catalytic cycles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.